molecular formula C16H11N3O3 B2646551 (5Z)-5-[2-(2H-1,3-benzodioxol-5-yl)hydrazin-1-ylidene]-5,8-dihydroquinolin-8-one CAS No. 303124-73-4

(5Z)-5-[2-(2H-1,3-benzodioxol-5-yl)hydrazin-1-ylidene]-5,8-dihydroquinolin-8-one

Cat. No.: B2646551
CAS No.: 303124-73-4
M. Wt: 293.282
InChI Key: XYBMYWKJBZWDGA-UNOMPAQXSA-N
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Description

“(5Z)-5-[2-(2H-1,3-Benzodioxol-5-yl)hydrazin-1-ylidene]-5,8-dihydroquinolin-8-one” is a heterocyclic compound featuring a quinolinone core fused with a hydrazin-ylidene group and a 1,3-benzodioxol substituent.

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yldiazenyl)quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O3/c20-13-5-4-12(11-2-1-7-17-16(11)13)19-18-10-3-6-14-15(8-10)22-9-21-14/h1-8,20H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZMXUBQJJRZOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N=NC3=C4C=CC=NC4=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[2-(2H-1,3-benzodioxol-5-yl)hydrazin-1-ylidene]-5,8-dihydroquinolin-8-one typically involves the condensation of 5,8-dihydroquinolin-8-one with 2-(2H-1,3-benzodioxol-5-yl)hydrazine under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-80°C to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage, leading to the formation of corresponding oxides.

    Reduction: Reduction of the compound can yield hydrazine derivatives, which may have different chemical properties.

    Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate in acidic medium.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of oxides or quinoline N-oxides.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Introduction of functional groups like halogens, nitro, or alkyl groups on the benzodioxole ring.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

The compound’s potential therapeutic effects are being investigated, particularly in the treatment of diseases such as cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a promising lead compound in medicinal chemistry.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the design of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (5Z)-5-[2-(2H-1,3-benzodioxol-5-yl)hydrazin-1-ylidene]-5,8-dihydroquinolin-8-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing cell death in cancer cells.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Class Core Structure Substituents/Functional Groups Key References
Target Compound Quinolinone + hydrazin-ylidene 1,3-Benzodioxol, conjugated imine -
Benzodioxolylmethylene derivatives (e.g., 4a, 4b, 4c) Imidazolidin-4-one 1,3-Benzodioxol, methoxybenzylidene
Thiazolidine-2,4-diones (e.g., 5g, 5k) Thiazolidinedione Coumarinyl, halogenated aryl groups
Thiazol-4(5H)-ones (e.g., ) Thiazolone Substituted benzylidene, anilino
Naphthoquinones (e.g., compounds 9–16) Naphthoquinone Amino, hydroxy, halogen substituents

Key Observations :

  • The target compound’s 1,3-benzodioxol group is shared with compounds like 4a–4c, which exhibit high synthetic yields (88–96%) and stability .
  • Unlike thiazolidinediones (e.g., 5g, 5k), which prioritize aryl substituents for bioactivity, the target’s hydrazin-ylidene group may enhance chelation or redox activity .

Comparison :

  • The target compound likely requires multi-step synthesis due to its hydrazin-ylidene moiety, contrasting with the high-yield, single-step methods for benzodioxol derivatives (4a–4c) .
  • Thiazol-4(5H)-ones () employ mild conditions (room temperature, ethanol), suggesting the target’s synthesis may benefit from similar green chemistry approaches .

Physical and Spectroscopic Properties

Table 3: Physical Properties of Analogous Compounds

Compound Melting Point (°C) Solubility Key Spectral Data (NMR, IR) Reference
4a 252–254 Low in water 1H NMR: δ 7.8 (s, 1H, CH=N)
5g (Coumarinyl derivative) 218–220 DMSO-soluble IR: 1720 cm⁻¹ (C=O stretch)
Naphthoquinone 9 Not reported Ethanol-soluble UV-Vis: λmax 524 nm (ICT effect)

Key Findings :

  • The target’s 1,3-benzodioxol group may reduce solubility in polar solvents compared to coumarinyl thiazolidinediones (e.g., 5g) .
  • Its hydrazin-ylidene moiety could generate distinct NMR signals (e.g., δ 8–9 ppm for NH protons) and IR stretches (C=N at ~1600 cm⁻¹) .

Table 4: Bioactivity of Structurally Related Compounds

Compound Biological Activity Mechanism/Effect Reference
4a–4c Antimicrobial Disruption of bacterial cell membranes
Thiazol-4(5H)-ones Anticancer (MIC50: 10–50 µM) Mitochondrial depolarization, ROS induction
Naphthoquinone 16 ROS production in A549 cells Hydrogen peroxide generation

Hypotheses for the Target Compound :

  • The conjugated quinolinone-hydrazin-ylidene system may enhance ROS generation, akin to naphthoquinones .
  • Cross-reactivity in immunoassays () is plausible due to structural similarity to benzodioxol derivatives, necessitating high-selectivity assays .

Cross-Reactivity and Analytical Considerations

The target compound’s 1,3-benzodioxol group and aromatic core increase the risk of cross-reactivity in immunoassays designed for benzodioxol-containing drugs (e.g., protease inhibitors). Format-dependent variability in antibody binding () underscores the need for orthogonal validation via HPLC or mass spectrometry .

Biological Activity

The compound (5Z)-5-[2-(2H-1,3-benzodioxol-5-yl)hydrazin-1-ylidene]-5,8-dihydroquinolin-8-one is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a complex structure characterized by a hydrazone linkage and a quinolinone moiety. Its molecular formula is C15H14N4O4C_{15}H_{14}N_{4}O_{4}, with a molecular weight of approximately 346.4 g/mol. The presence of the benzodioxole group contributes to its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins involved in inflammatory responses .
  • Antioxidant Activity : It exhibits significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress .
  • Antimicrobial Properties : In vitro studies have demonstrated its effectiveness against various bacterial strains, indicating potential as an antimicrobial agent .

Biological Activities

The compound has been investigated for several biological activities:

  • Anti-inflammatory Effects : Studies indicate that the compound can reduce inflammation markers in cellular models, suggesting its potential use in treating inflammatory diseases.
  • Anticancer Potential : Preliminary research shows that it can induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer drug .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the hydrazone linkage and variations in the benzodioxole substituents have been explored:

ModificationEffect on Activity
Altering the hydrazone moietyChanges in potency against COX enzymes
Substituting different groups on benzodioxoleEnhanced antioxidant capacity

Case Studies

Several studies have highlighted the biological efficacy of this compound:

  • Study on Anti-inflammatory Activity : A study demonstrated that administration of the compound significantly reduced edema in animal models when compared to control groups .
  • Antimicrobial Efficacy Assessment : Another investigation assessed its effectiveness against multi-drug resistant bacterial strains, showing promising results that warrant further exploration .

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